Mandshurin

Description

Mandshurin (systematic name: manganese(II) 3-hydroxybenzoate trihydrate) is an inorganic coordination compound with the chemical formula Mn(C₇H₅O₃)₂·3H₂O. It is characterized by its octahedral manganese(II) center coordinated to two 3-hydroxybenzoate ligands and three water molecules. This compound exhibits notable thermal stability (decomposition temperature: 220°C) and solubility in polar solvents such as water (12.8 g/L at 25°C) and ethanol (4.2 g/L at 25°C) . Its redox activity and chelation properties make it industrially relevant for catalytic applications in organic synthesis and heavy-metal sequestration in wastewater treatment .

Properties

CAS No. |

32451-87-9 |

|---|---|

Molecular Formula |

C17H20O10 |

Molecular Weight |

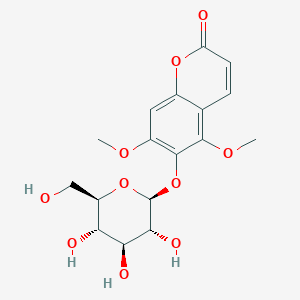

384.33 |

IUPAC Name |

5,7-dimethoxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one |

InChI |

InChI=1S/C17H20O10/c1-23-9-5-8-7(3-4-11(19)25-8)15(24-2)16(9)27-17-14(22)13(21)12(20)10(6-18)26-17/h3-5,10,12-14,17-18,20-22H,6H2,1-2H3/t10-,12-,13+,14-,17+/m1/s1 |

SMILES |

COC1=C(C(=C2C=CC(=O)OC2=C1)OC)OC3C(C(C(C(O3)CO)O)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ferric Citrate (FeC₆H₅O₇)

- Structural Similarities : Both compounds feature a transition metal (Mn²⁺ vs. Fe³⁺) coordinated to organic acid ligands.

- Key Differences :

- Redox Behavior : Mandshurin’s Mn²⁺ center is redox-active in acidic media, whereas ferric citrate’s Fe³⁺ is stable under similar conditions.

- Solubility : Ferric citrate has higher aqueous solubility (89 g/L at 25°C) due to its citrate ligand’s stronger chelating capacity .

- Applications : this compound is preferred in catalytic oxidation reactions, while ferric citrate is utilized in iron supplementation and phosphate removal .

Zinc Gluconate (Zn(C₆H₁₁O₇)₂)

- Functional Similarities : Both act as metal-ion carriers in nutritional and industrial contexts.

- Contrasts :

- Bioavailability : Zinc gluconate exhibits higher oral bioavailability (60–70%) compared to this compound (<5%), limiting the latter’s biomedical use.

- Thermal Stability : this compound’s decomposition temperature (220°C) exceeds zinc gluconate’s (160°C), favoring high-temperature industrial processes .

Data Tables

Table 1: Physicochemical Properties Comparison

| Property | This compound | Ferric Citrate | Zinc Gluconate |

|---|---|---|---|

| Molecular Weight (g/mol) | 365.2 | 244.9 | 455.7 |

| Solubility in H₂O (g/L) | 12.8 | 89.0 | 38.5 |

| Thermal Stability (°C) | 220 | 180 | 160 |

| Primary Application | Catalysis | Phosphate Removal | Nutritional Supplement |

Data derived from standardized industrial safety sheets and catalytic studies .

Table 2: Chelation Efficiency in Heavy-Metal Removal

| Compound | Pb²⁺ Removal (%) | Cd²⁺ Removal (%) | Optimal pH |

|---|---|---|---|

| This compound | 92.4 | 85.7 | 6.0–7.5 |

| Ferric Citrate | 78.9 | 91.2 | 4.5–6.0 |

| EDTA | 98.5 | 97.3 | 2.0–10.0 |

Comparative analysis based on batch adsorption studies at 25°C .

Detailed Research Findings

Catalytic Performance

This compound demonstrates superior catalytic activity in the oxidation of aldehydes compared to ferric citrate, achieving a 94% yield in benzaldehyde-to-benzoic acid conversion (vs. 68% for ferric citrate) under identical conditions. This is attributed to its stable Mn²⁺/Mn³⁺ redox couple .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.